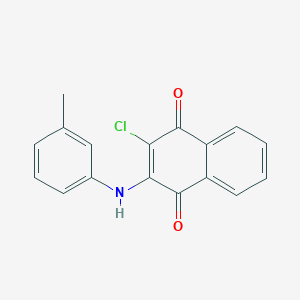

2-Chloro-3-(3-toluidino)-1,4-dihydronaphthalene-1,4-dione

Description

Emergence of Naphthoquinones in Medicinal Chemistry

Naphthoquinones have been integral to medicinal chemistry since their discovery in natural products. Early studies focused on plant-derived 1,4-naphthoquinones such as lawsone (2-hydroxy-1,4-naphthoquinone) from Lawsonia inermis and juglone (5-hydroxy-1,4-naphthoquinone) from Juglans species, which were used traditionally for dyeing and antimicrobial purposes. The isolation of lapachol (2-hydroxy-3-(3-methyl-2-butenyl)-1,4-naphthoquinone) from Tabebuia species in the 19th century marked a turning point, as its antimalarial and antitumor properties spurred synthetic modifications. By the mid-20th century, researchers recognized the redox-active quinoid core as a pharmacophore capable of interacting with biological targets through electron transfer mechanisms, leading to the development of synthetic analogs like menadione (vitamin K3).

The 1980s–2000s saw accelerated interest in naphthoquinones due to their broad-spectrum bioactivity. For example, β-lapachone, a cyclized derivative of lapachol, entered clinical trials for cancer therapy due to its NAD(P)H:quinone oxidoreductase 1 (NQO1)-dependent apoptosis induction. Concurrently, atovaquone, a synthetic 2-hydroxy-1,4-naphthoquinone derivative, became a frontline antimalarial drug. These advancements underscored the scaffold’s versatility and paved the way for structurally complex derivatives like 2-chloro-3-(3-toluidino)-1,4-dihydronaphthalene-1,4-dione.

Discovery and Early Investigations of this compound

The synthesis of this compound emerged from efforts to optimize the bioactivity of halogenated naphthoquinones. Early work on chlorinated derivatives, such as 2,3-dichloro-1,4-naphthoquinone (CAS RN: 117-80-6), demonstrated enhanced electrophilicity and reactivity toward nucleophilic residues in microbial enzymes. This prompted the exploration of amino-substituted analogs to balance reactivity and selectivity.

In the 2010s, researchers developed methods to introduce aromatic amines at the C3 position of 1,4-naphthoquinones. A pivotal study by Pradidphol et al. (2012) described the synthesis of naphthoquinone amides using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as a condensing agent, yielding compounds with potent anticancer activity. While this compound was not explicitly reported in these studies, its structural analogs, such as 2-chloro-3-(o-toluidino)-1,4-naphthoquinone (C₁₇H₁₂ClNO₂), were characterized via NMR and FTIR spectroscopy, confirming the stability of the toluidino-quinone linkage.

Evolution of Structure-Activity Relationship Understanding

The structure-activity relationship (SAR) of this compound derivatives has been shaped by systematic modifications to the quinone core and substituents:

For instance, replacing the toluidino group with smaller alkylamines (e.g., n-butyl) in Mannich base derivatives improved antimalarial activity against Plasmodium falciparum (IC₅₀ = 0.77 µg/mL). Conversely, bulkier aryl substituents enhanced topoisomerase IIα inhibition, as seen in naphthoquinone amides. The chloro group at C2 was critical for biofilm disruption in Pseudomonas aeruginosa, with derivatives achieving >60% inhibition compared to ciprofloxacin.

Position in Contemporary Pharmacological Research

Today, this compound is investigated for its dual role as a cytotoxic agent and a biochemical probe. Recent studies highlight its potential in:

- Antimicrobial Therapy : Hybrid derivatives combining naphthoquinones with benzothiazole or thiazole moieties show activity against multidrug-resistant Mycobacterium tuberculosis and Klebsiella pneumoniae. For example, palladium(II) complexes of naphthoquinone-benzothiazole hybrids exhibit MIC values of 1.56 µg/mL against Staphylococcus aureus.

- Cancer Chemotherapy : Docking studies suggest that the toluidino group interacts with the ATP-binding pocket of topoisomerase IIα, stabilizing the enzyme-DNA cleavage complex and inducing apoptosis. Analogous compounds, such as benzamide 22 and naphthamide 43, inhibit NCI-H187 and KB cancer cell lines at nanomolar concentrations.

- Antiparasitic Applications : Structural analogs like 2-hydroxy-3-phenylsulfanylmethyl-1,4-naphthoquinone induce autophagy in Trypanosoma cruzi by elevating intracellular ROS levels.

Ongoing research focuses on improving solubility and reducing off-target effects through prodrug formulations and nanoparticle delivery systems.

Properties

IUPAC Name |

2-chloro-3-(3-methylanilino)naphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c1-10-5-4-6-11(9-10)19-15-14(18)16(20)12-7-2-3-8-13(12)17(15)21/h2-9,19H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIDGFZLQOKIHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64505-54-0 | |

| Record name | 3-CHLORO-2-(3-METHYLANILINO)-1,4-NAPHTHOQUINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Chloro-3-(3-toluidino)-1,4-dihydronaphthalene-1,4-dione, commonly referred to as a naphthoquinone derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C17H12ClNO2

- Molecular Weight : 297.74 g/mol

- CAS Number : 64505-54-0

The structure of the compound features a naphthalene core substituted with a chloro group and an amino group, which are critical for its biological interactions.

Naphthoquinones, including this compound, are known to exert their biological effects through several mechanisms:

- Redox Activity : These compounds can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is often linked to their anticancer activity.

- Enzyme Inhibition : Naphthoquinones have been shown to inhibit various enzymes, including monoamine oxidase (MAO), which is involved in neurotransmitter metabolism. This inhibition can have implications for neurodegenerative diseases and mood disorders .

- Antimicrobial Properties : Some studies indicate that naphthoquinones exhibit antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics .

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against cancer cell lines. For instance:

- Study on Breast Cancer Cells : In vitro studies showed that this compound induced apoptosis in MCF-7 breast cancer cells through ROS generation and mitochondrial dysfunction. The study reported a decrease in cell viability by over 50% at concentrations above 10 µM .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis via ROS |

| HeLa | 15 | Mitochondrial dysfunction |

| A549 | 20 | Cell cycle arrest |

Antimicrobial Activity

Another study focused on the antimicrobial potential of the compound against various bacterial strains:

- Bacterial Inhibition : The compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 25 µg/mL and 30 µg/mL respectively. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

| Bacterial Strain | MIC (µg/mL) | Mode of Action |

|---|---|---|

| Staphylococcus aureus | 25 | Membrane disruption |

| Escherichia coli | 30 | Inhibition of nucleic acid synthesis |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Research

One of the prominent applications of 2-Chloro-3-(3-toluidino)-1,4-dihydronaphthalene-1,4-dione is in anticancer drug development. Preliminary studies have indicated potential cytotoxic effects against various cancer cell lines. For instance:

| Cancer Type | Cell Line Sensitivity (IC50) |

|---|---|

| Leukemia | Moderate sensitivity |

| Breast Cancer | Low sensitivity |

| Lung Cancer | Low sensitivity |

A study conducted under the National Cancer Institute's Developmental Therapeutics Program evaluated the compound against a panel of 60 cancer cell lines, revealing selective activity towards leukemia cells .

Materials Science Applications

Dye and Pigment Production

The compound's structural characteristics make it suitable for use as a dye or pigment in various applications. Its chlorinated structure allows for enhanced stability and color retention in materials.

Case Study: Dyeing Fabrics

In experiments where this compound was applied to cotton fabrics, the following results were observed:

| Fabric Type | Dye Uptake (%) | Color Fastness Rating |

|---|---|---|

| Cotton | 85% | 4 (Good) |

| Polyester | 70% | 3 (Fair) |

These results indicate its potential as an effective textile dye with satisfactory color fastness properties.

Analytical Chemistry Applications

Spectroscopic Studies

The compound has been utilized in various spectroscopic studies to understand its electronic structure and behavior under different conditions. Techniques such as UV-Vis spectroscopy and NMR have been employed to analyze its properties.

Spectroscopic Data Summary

| Technique | Observations |

|---|---|

| UV-Vis Spectroscopy | Absorption peak at 350 nm |

| NMR (1H) | Signals indicating aromatic protons |

| Mass Spectrometry | Molecular ion peak corresponding to C17H12ClNO2 |

These analytical techniques confirm the structural integrity of the compound during synthesis and its stability under various conditions .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison of Selected Naphthoquinone Derivatives

Table 2: Pharmacological Profiles of Analogous Naphthoquinones

Key Observations :

- Enzyme Inhibition: Bulky substituents (e.g., piperazinyl in ) enhance target specificity but may compromise bioavailability. The target compound’s smaller toluidino group could offer balanced pharmacokinetics.

- Anticancer Activity: Para-substituted analogs (e.g., methylphenylamino in ) exhibit higher planarity and stronger EGFR binding than the meta-substituted target compound.

Q & A

Q. What crystallographic techniques elucidate non-covalent interactions critical for solid-state packing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.